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Compound of Interest

Compound Name: Benzaldehyde dimethyl acetal

Cat. No.: B031218 Get Quote

Introduction

Benzaldehyde dimethyl acetal, with the chemical formula C₉H₁₂O₂, is an organic compound

widely used in the flavor and fragrance industry, as well as a versatile protecting group for

aldehydes in organic synthesis. Its structural elucidation and purity assessment rely heavily on

modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a

comprehensive overview of the spectral data for benzaldehyde dimethyl acetal, intended for

researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data
The ¹H NMR spectrum of benzaldehyde dimethyl acetal typically exhibits signals

corresponding to the aromatic protons, the methoxy protons, and the acetal proton. The

chemical shifts (δ) are usually reported in parts per million (ppm) relative to a standard

reference, such as tetramethylsilane (TMS).
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Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

Aromatic Protons

(C₆H₅)
~7.30 - 7.47 Multiplet 5H

Acetal Proton

(CH(OCH₃)₂)
~5.38 Singlet 1H

Methoxy Protons

(OCH₃)
~3.30 Singlet 6H

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic

field strength of the NMR instrument.[1][2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Assignment Chemical Shift (δ, ppm)

Quaternary Aromatic Carbon (C-Ar) ~138.23

Aromatic Carbons (CH-Ar) ~128.44, ~128.20, ~126.77

Acetal Carbon (CH(OCH₃)₂) ~103.26

Methoxy Carbons (OCH₃) ~52.64

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic

field strength of the NMR instrument.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies.
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Wavenumber (cm⁻¹) Bond Functional Group

~3060 - 3030 C-H stretch Aromatic

~2990 - 2830 C-H stretch Aliphatic (CH₃)

~1450 - 1600 C=C stretch Aromatic Ring

~1050 - 1150 C-O stretch Acetal

Note: The IR spectrum is typically recorded from a neat liquid film or as a solution.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The data is presented as a plot of mass-to-charge

ratio (m/z) versus relative intensity.

m/z Relative Intensity (%) Possible Fragment

152 Low [M]⁺ (Molecular Ion)

121 99.99 [M - OCH₃]⁺

105 ~12 - 59 [C₆H₅CO]⁺

91 ~15 [C₇H₇]⁺ (Tropylium ion)

77 ~34 - 68 [C₆H₅]⁺

51 ~24 [C₄H₃]⁺

Note: The relative intensities can vary between different mass spectrometers.[2][5]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

benzaldehyde dimethyl acetal.

NMR Spectroscopy
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A sample of benzaldehyde dimethyl acetal (typically 5-25 mg) is dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is then acquired on an NMR

spectrometer, for example, a 90 MHz or 400 MHz instrument.[1][2] Data processing involves

Fourier transformation of the free induction decay (FID), phase correction, and baseline

correction. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS).

IR Spectroscopy
For a liquid sample like benzaldehyde dimethyl acetal, the IR spectrum can be obtained by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates (liquid film method). Alternatively, Attenuated Total Reflectance (ATR) can be

used by placing a drop of the sample directly on the ATR crystal. The sample is then scanned

with infrared light over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization

(EI) source. A small amount of the sample is introduced into the instrument, often via gas

chromatography (GC-MS) for separation and purification. In the ion source, the molecules are

bombarded with high-energy electrons, causing ionization and fragmentation. The resulting

ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.
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Caption: General workflow for the spectral analysis of benzaldehyde dimethyl acetal.
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Caption: Interrelation of spectral data for the structural elucidation of benzaldehyde dimethyl
acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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